N-Methylation Reduces Amide Bond cis/trans Activation Energy and Increases Conformational Restriction vs. Non-Methylated Analog
Density functional theory (DFT) studies on N-methylated vs. non-methylated amino acid derivatives (Ac-X-OMe) demonstrated that N-methylation systematically lowers the amide cis/trans activation energy barrier (EA) across all amino acid classes studied, including aspartic acid—the closest structural analog to glutamic acid. The calculated amide cis/trans activation energies of all N-methylated amino acid derivatives were lower than those of native species [1]. This reduced energy barrier translates to an increased population of cis-amide conformers in N-methylated peptides. Study on N-methyl peptides demonstrated that homochiral sequences (such as D-Xxx-NMe-D-Yyy) show strong preference for the βVI-folded conformation containing a central cis amide bond, while heterochiral sequences retain βII-folded conformation with a trans amide bond [2]. In the specific context of collagenase inhibitor peptides, N-methylation at the Yaa position was found to strongly increase the energy of the C7 conformer and leave the trans' conformation as the only low-energy conformer [3]. These conformational constraints are absent in H-D-Glu(OMe)-OH, which lacks N-methylation and retains the full conformational flexibility of a standard amino acid.
| Evidence Dimension | Amide cis/trans activation energy barrier (EA) and conformational restriction |
|---|---|
| Target Compound Data | N-Me-Ac-X-OMe (N-methylated amino acid derivatives): lower amide cis/trans EA vs. native analogs; homochiral N-Me sequences adopt βVI cis-amide folded conformation [1][2] |
| Comparator Or Baseline | Ac-X-OMe (non-methylated amino acid derivatives): higher amide cis/trans EA; homochiral non-methylated sequences adopt βII trans-amide folded conformation [1][2] |
| Quantified Difference | Qualitative: N-methylation systematically reduces cis/trans EA; homochiral sequences switch from βII (trans) to βVI (cis) conformation upon N-methylation [1][2] |
| Conditions | DFT calculations (ωB97X-D functional); X-ray diffraction and spectroscopic (IR, NMR, CD) analysis of tBuCO-X-Me-Y-NHMe dipeptides |
Why This Matters
The ability to pre-organize peptide backbone conformation through N-methylation directly impacts target binding affinity and selectivity—a feature unavailable when using H-D-Glu(OMe)-OH (non-methylated analog), making H-N-Me-D-Glu(OMe)-OH.HCl essential for structure-activity relationship (SAR) programs requiring constrained glutamate residues.
- [1] Rauf SMA, Arvidsson PI, Albericio F, Govender T, Maguire GEM, Kruger HG, Honarparvar B. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Org Biomol Chem. 2015;13(39):9993-10006. doi:10.1039/C5OB01565K. View Source
- [2] Vitoux B, Aubry A, Cung MT, Marraud M. N-Methyl peptides. Int J Pept Protein Res. 1986;27(6):617-632. doi:10.1111/j.1399-3011.1986.tb01058.x. View Source
- [3] Dive V, Yiotakis A, Roumestand C, Gilquin B, Labadie J, Toma F. Peptide inhibitors of E. collagenolyticum bacterial collagenase—effect of N-methylation. Consequences on biological activity and conformational properties. Int J Pept Protein Res. 1992;39(6):506-515. doi:10.1111/j.1399-3011.1992.tb00281.x. View Source
